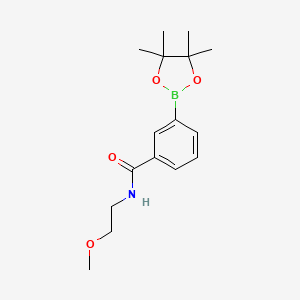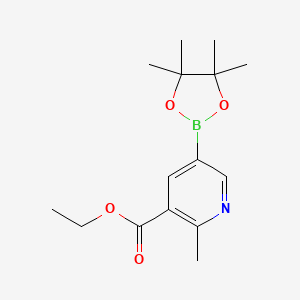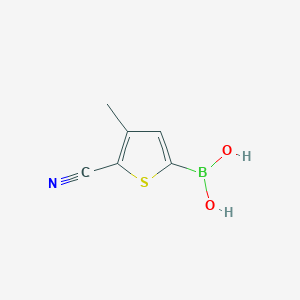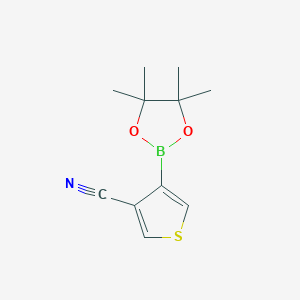
3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
Overview
Description
3-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, commonly known as CPFP, is an organic compound with a wide range of applications in scientific research. It is a versatile building block for organic synthesis and has been used in a variety of fields, including medicinal chemistry, biochemistry, and drug discovery. CPFP has been found to have a number of unique properties, including a low melting point, low volatility, and good stability, making it an attractive choice for a variety of applications. In
Scientific Research Applications
Reductive Amination and Synthesis
The compound 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine and its derivatives are explored in the field of organic synthesis. For example, a study by Bawa, Ahmad, & Kumar (2009) details the reductive amination of aldehydes and ketones to synthesize secondary and tertiary amines, which are significant in the development of pharmaceuticals, dyes, and fine chemicals.
Structural Characterization
In the domain of crystallography, the structural characterization of pyrazole derivatives, including those related to 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, is of interest. A study by Kariuki, Abdel-Wahab, & El‐Hiti (2021) focuses on the synthesis and crystal structure determination of isostructural thiazoles, contributing to our understanding of molecular conformations and interactions.
Application in Fluorescent Chemosensors
The application of pyrazole derivatives in the development of fluorescent chemosensors is an emerging area of research. For instance, Gao, Zhang, Li, & Pu (2018) synthesized a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, demonstrating its ability to detect aluminum and zinc ions in water samples through fluorescence sensing.
Antimicrobial Applications
Several studies, such as Ragavan, Vijayakumar, & Kumari (2010), have investigated the antimicrobial properties of pyrazole derivatives. This particular study synthesized novel pyrazole derivatives and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in pharmaceutical applications.
Anticancer Potential
The anticancer potential of pyrazole derivatives is a promising area of research. For example, a study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives and assessed their in vitro anticancer activity, finding that some compounds exhibited higher activity than the reference drug doxorubicin.
Anti-Inflammatory and Antiproliferative Activities
Research on the anti-inflammatory and antiproliferative activities of pyrazole-based heterocycles, such as those related to 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, is also notable. Lokeshwari et al. (2017) synthesized a series of 2-pyrazolines and evaluated their antimicrobial and anti-inflammatory activities, finding significant inhibition of phospholipase A2 and potential as nonsteroidal anti-inflammatory drugs.
properties
IUPAC Name |
5-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGGUPMSYHHJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)
